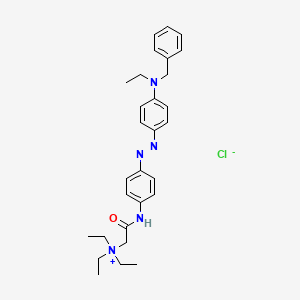

KIO-301 (chloride)

Description

KIO-301 (chloride) is a small-molecule photoswitch developed by Kiora Pharmaceuticals for the treatment of inherited retinal diseases (IRDs), such as retinitis pigmentosa (RP) and choroideremia (CHM). Unlike gene therapies that target specific genetic mutations, KIO-301 operates independently of the underlying genetic defect by modulating retinal ganglion cells (RGCs). It functions as a reversible "photoswitch," converting RGCs from an OFF state to an ON state in response to light, thereby enabling signal transduction to the brain even in degenerated retinas .

Properties

Molecular Formula |

C29H38ClN5O |

|---|---|

Molecular Weight |

508.1 g/mol |

IUPAC Name |

[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;chloride |

InChI |

InChI=1S/C29H37N5O.ClH/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4;/h9-21H,5-8,22-23H2,1-4H3;1H |

InChI Key |

IQGPOKDZMRDQDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The preparation of KIO-301 (chloride) involves the synthesis of azobenzene derivatives. The synthetic route typically includes the diazotization of aniline derivatives followed by azo coupling with appropriate phenolic compounds. The reaction conditions often involve acidic or basic environments to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

KIO-301 (chloride) undergoes several types of chemical reactions, primarily driven by its azobenzene structure:

Photoisomerization: The compound can switch between trans and cis isomers upon exposure to light, which is the basis for its photoswitching properties.

Substitution Reactions: The aromatic rings in KIO-301 (chloride) can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Reduction: The azo group can be reduced to form corresponding amines using reducing agents like sodium dithionite.

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

KIO-301 (chloride) has a wide range of scientific research applications:

Chemistry: It is used as a photoswitchable molecule in studies involving light-induced molecular changes.

Biology: The compound is employed in research on ion channel modulation and neuronal activity.

Mechanism of Action

KIO-301 (chloride) exerts its effects through its ability to block voltage-gated ion channels. The compound changes shape depending on the presence or absence of light, switching between “on” and “off” states. In the “on” state, it triggers retinal ganglion cells to signal the brain, thereby restoring light perception in conditions where photoreceptors are degenerated .

Comparison with Similar Compounds

Key Attributes :

- Mechanism : Targets RGCs to restore light perception via intravitreal injection.

- Clinical Stage : Phase 1b/2 trials (ABACUS study) in Australia and planned multicenter trials (2024) .

- Efficacy : Demonstrated improvements in light perception, contrast sensitivity, and functional vision in late-stage RP patients .

Comparative Analysis with Similar Compounds

Mechanism of Action

| Compound | Mechanism | Target Population |

|---|---|---|

| KIO-301 | Small-molecule photoswitch modulating RGCs | RP, CHM (mutation-agnostic) |

| 4D-125/4D-110 | Gene therapy (corrects specific mutations) | RP (mutation-specific) |

Key Differences :

- Mutation Dependency: KIO-301’s mutation-agnostic mechanism broadens its applicability across IRDs, whereas gene therapies like 4D-125/4D-110 require precise genetic targeting .

- Delivery : KIO-301 uses intravitreal injection, a less invasive procedure compared to subretinal injections required for gene therapies .

Insights :

Practical and Economic Considerations

Implications :

- Logistics : KIO-301’s simpler administration may enhance patient compliance and scalability.

- Cost-Effectiveness: Small-molecule production offers economic advantages over gene therapy’s complex manufacturing .

Q & A

Q. What is the molecular mechanism by which KIO-301 restores light sensitivity in retinal degenerative diseases?

KIO-301 is a small-molecule photoswitch that selectively targets retinal ganglion cells (RGCs) via P2X7 receptors, which are upregulated in degenerating retinas . It embeds non-covalently into voltage-gated potassium/hyperpolarization-activated cyclic nucleotide-gated (Kv/HCN) ion channels. Upon light exposure, KIO-301 undergoes a reversible trans-to-cis isomerization, blocking ion outflow and triggering RGC depolarization (ON state), thereby transmitting light signals to the brain. In darkness, it reverts to the trans conformation, restoring baseline ion flow (OFF state) .

Q. What clinical trial endpoints validate KIO-301’s efficacy in early-phase studies?

Phase 1/2 trials (e.g., ABACUS-1) used multimodal endpoints:

- Functional vision : Navigation in real-world simulations and light perception thresholds .

- Objective biomarkers : Functional MRI (fMRI) showing reactivation of the visual cortex .

- Visual acuity and field : Improvements in Best-Corrected Visual Acuity (BCVA) and dynamic perimetry .

- Safety : No treatment-related adverse events reported across doses (7.5–50 µg intravitreal injection) .

Q. How does KIO-301’s pharmacokinetic profile influence dosing strategies?

Preclinical data indicate transient efficacy (~28 days), correlating with KIO-301’s metabolic clearance . This supports hypotheses for sustained-release formulations or monthly dosing, though Phase 2 trials will explore dose-frequency optimization .

Advanced Research Questions

Q. How are contradictory findings in KIO-301’s transient efficacy addressed methodologically?

While initial improvements in light perception and visual field were observed, efficacy waned by Day 29 in some patients . Researchers hypothesize this aligns with KIO-301’s pharmacokinetics and are exploring:

Q. What challenges exist in designing controlled trials for KIO-301 in late-stage retinal degeneration?

Late-stage patients often lack residual photoreceptors, complicating traditional placebo controls. The FDA recommended:

Q. How do researchers validate KIO-301’s target engagement in heterogeneous retinal disease populations?

Retinal degenerations like retinitis pigmentosa (RP) and choroideremia (CHM) involve diverse genetic mutations but share RGC preservation. To confirm target specificity:

- Electrophysiology : Patch-clamp studies demonstrate KIO-301’s light-dependent modulation of RGC ion channels in vitro .

- Imaging : Adaptive optics scanning laser ophthalmoscopy (AOSLO) tracks RGC structural integrity post-treatment .

- Subgroup analyses : Stratifying efficacy data by disease stage and genetic subtype in trials (e.g., ABACUS-1) .

Methodological Considerations

Q. What statistical approaches are used to analyze KIO-301’s fMRI data in low-vision cohorts?

fMRI analyses focus on blood-oxygen-level-dependent (BOLD) signals in the visual cortex. Researchers use:

- Voxel-wise comparisons : To detect changes in regional brain activity pre- vs. post-treatment .

- Correlation analyses : Linking BOLD signal intensity with functional vision metrics (e.g., navigation tasks) .

- False-discovery rate (FDR) correction : To account for multiple comparisons in small sample sizes (n=12–18 per trial) .

Q. How are patient-reported outcomes (PROs) standardized in KIO-301 trials?

PROs are quantified using validated tools:

- Visual Function Questionnaire (VFQ-25) : Assesses quality-of-life improvements .

- Threshold testing : Measures light perception under controlled luminance conditions .

- Blinding protocols : To mitigate placebo effects in open-label early-phase trials .

Translational Research Directions

Q. What preclinical models best recapitulate KIO-301’s therapeutic window for toxicity studies?

Q. How can KIO-301’s mechanism inform combination therapies for synergistic efficacy?

Potential strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.